

# Application Note: QuEChERS Extraction Method for Phenmedipham using a Deuterated Internal Standard

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## Compound of Interest

Compound Name: Phenmedipham-d3

Cat. No.: B15088470

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of the herbicide Phenmedipham from various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, incorporating a deuterated internal standard for enhanced accuracy and precision.

## Introduction

Phenmedipham is a widely used herbicide for post-emergence control of broad-leaved weeds in crops such as sugar beet and spinach. Monitoring its residues in food is crucial for ensuring consumer safety and regulatory compliance. The QuEChERS method is a streamlined and effective sample preparation technique that has gained widespread acceptance for pesticide residue analysis in food.<sup>[1][2][3]</sup> This application note details a modified QuEChERS protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective determination of Phenmedipham. The use of a deuterated internal standard, such as Phenmedipham-d5, is critical for compensating for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and reliability of the results.

<sup>[4]</sup>

## Experimental Protocol

This protocol is based on the widely accepted AOAC and EN QuEChERS methods.[\[2\]](#)

## 2.1. Materials and Reagents

- Phenmedipham certified standard
- Phenmedipham-d5 deuterated internal standard
- Acetonitrile (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) (optional, for pigmented samples)
- Deionized water
- 50 mL and 15 mL polypropylene centrifuge tubes

## 2.2. Sample Preparation and Homogenization

- For samples with high water content (e.g., fruits, vegetables), weigh  $10 \pm 0.1$  g of the homogenized sample into a 50 mL centrifuge tube.
- For dry or low-water content samples (e.g., cereals, dried herbs), weigh 2-5 g of the homogenized sample and add an appropriate amount of deionized water to achieve a total water content of approximately 80-90%. Allow the sample to hydrate for 30 minutes.

## 2.3. Extraction

- Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
- Spike the sample with an appropriate volume of Phenmedipham-d5 internal standard solution (e.g., 100  $\mu$ L of a 1  $\mu$ g/mL solution to achieve a final concentration of 10 ng/g).
- Seal the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salt mixture (e.g., 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes.

#### 2.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube. The volume transferred will depend on the subsequent analysis requirements (typically 1-8 mL).
- The composition of the d-SPE tube depends on the matrix:
  - For general food matrices: Use a tube containing 150 mg  $\text{MgSO}_4$  and 50 mg PSA per mL of extract.
  - For fatty matrices: Add 50 mg of C18 sorbent per mL of extract.
  - For pigmented matrices (e.g., spinach, carrots): Add 50 mg of GCB per mL of extract. Note that GCB may retain planar pesticides, so its use should be validated for Phenmedipham recovery.
- Seal the d-SPE tube and shake vigorously for 30 seconds.
- Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- The resulting supernatant is the final extract.

#### 2.5. LC-MS/MS Analysis

- Transfer an aliquot of the final extract into an autosampler vial.
- If necessary, dilute the extract with a suitable solvent (e.g., mobile phase) to fit within the calibration range.
- Inject the sample into the LC-MS/MS system.

## Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Phenmedipham using the QuEChERS method. This data is compiled from multi-residue analysis studies and represents expected performance.

Table 1: LC-MS/MS Parameters for Phenmedipham and Phenmedipham-d5

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Phenmedipham	301.1	136.0	168.1	22 / 10
Phenmedipham-d5	306.1	141.0	168.1	To be optimized

Note: The MRM transitions for Phenmedipham-d5 are predicted based on the fragmentation pattern of Phenmedipham. The precursor ion is shifted by +5 Da, and the primary fragment containing the deuterated phenyl ring is also expected to shift by +5 Da. The second fragment ion is unlikely to contain the deuterated portion. These transitions should be empirically optimized.

Table 2: Method Validation Data for Phenmedipham

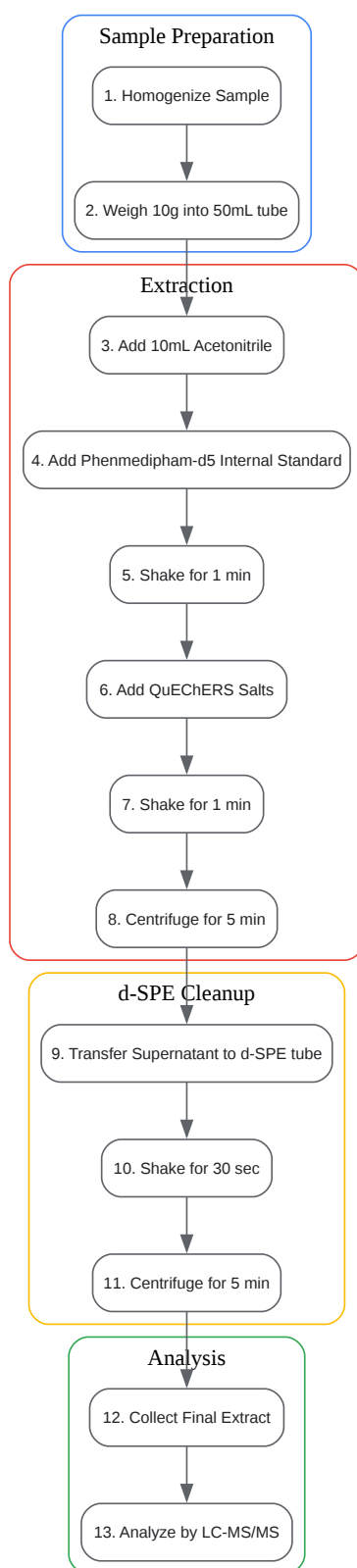
Parameter	Result
Linearity ( $R^2$ )	>0.99
Limit of Quantification (LOQ)	0.01 mg/kg
Limit of Detection (LOD)	0.003 mg/kg

Table 3: Recovery and Precision of Phenmedipham in Various Matrices

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Fruits (e.g., Apples, Grapes)	0.01	95	<10
0.1	98	<8	
Vegetables (e.g., Lettuce, Tomato)	0.01	92	<12
0.1	96	<10	
Cereals (e.g., Wheat)	0.01	88	<15
0.1	91	<12	

Recovery data is based on typical performance of QuEChERS methods for pesticides and should be validated for each specific matrix.

## Experimental Workflow Diagram



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Caption: QuEChERS workflow for Phenmedipham extraction.

## Conclusion

The QuEChERS method detailed in this application note provides a simple, rapid, and effective approach for the extraction of Phenmedipham from various food matrices. The incorporation of a deuterated internal standard (Phenmedipham-d5) and subsequent analysis by LC-MS/MS ensures high accuracy, precision, and reliability of the quantitative results. This method is well-suited for high-throughput laboratories conducting routine monitoring of pesticide residues in food. It is recommended to perform in-house validation for specific matrices to ensure the method meets the required performance criteria.

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